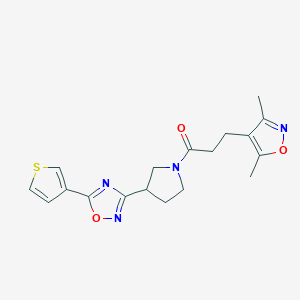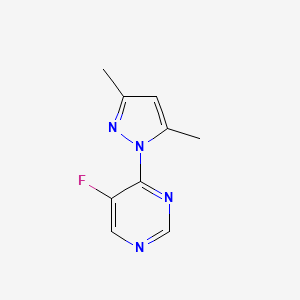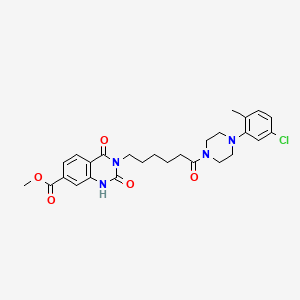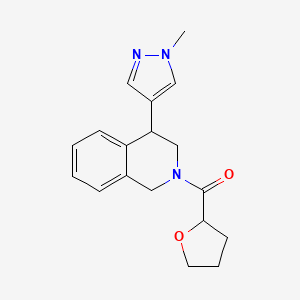
2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluoroionophores Development A study by Hong et al. (2012) focused on the development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives. These compounds, including analogs of 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, showed specific metal recognition properties, particularly for zinc and cadmium ions. This research contributes to the development of sensors and staining methods for cellular metal detection in both organic and semi-aqueous solutions (Hong et al., 2012).
Kinase Inhibitors Study Another study by Caballero et al. (2011) involved the docking and quantitative structure–activity relationship (QSAR) studies of fluoro-aniline derivatives, which are structurally similar to this compound. These compounds were evaluated as c-Met kinase inhibitors, a target in cancer treatment. The study provided insights into molecular features contributing to high inhibitory activity and predictive models for biological activities, offering a path toward designing effective cancer therapeutics (Caballero et al., 2011).
Antiproliferative Activity in Cancer Research Alqahtani et al. (2020) synthesized new pyridine-linked thiazole derivatives, related to this compound, and studied their antiproliferative activities. These compounds showed promising activity against various cancer cell lines, suggesting potential applications in cancer therapy (Alqahtani & Bayazeed, 2020).
Supramolecular Architectures and Chemical Properties Khalid et al. (2021) investigated novel pyridine-based hydrazone derivatives, structurally related to the compound . They studied their structures using spectral analysis and X-ray crystallography, providing insights into their chemical properties, including non-covalent interactions and molecular orbitals. Such studies are crucial for understanding the compound's potential applications in materials science and molecular engineering (Khalid et al., 2021).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-6-8-15(9-7-13)22-11-14(10-19(22)24)21-18(23)12-25-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVRYCUMNZSXJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)

![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)

![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)


![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)


